molecular formula C12H15Cl2NO B11937202 Norketamine-d4 (hydrochloride)

Norketamine-d4 (hydrochloride)

Cat. No.: B11937202
M. Wt: 264.18 g/mol
InChI Key: CLPOJGPBUGCUKT-LZLIYGNZSA-N
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Description

Role as an Analytical Reference Standard in Modern Chemical Biology

In chemical biology and forensic toxicology, Norketamine-d4 (hydrochloride) functions primarily as an analytical reference standard, and more specifically, as an internal standard. glpbio.comcaymanchem.comnetascientific.com Its purpose is to ensure the accuracy and reliability of methods used to measure the concentration of norketamine in biological samples. smolecule.com This is particularly important in quantitative analysis performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnetascientific.comcerilliant.com

Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as inconsistencies in extraction, injection volume, and instrument sensitivity. aptochem.comscioninstruments.com Because Norketamine-d4 (hydrochloride) is chemically almost identical to norketamine, it behaves similarly during these analytical processes. scioninstruments.comacanthusresearch.com However, due to the presence of deuterium (B1214612) atoms, it has a higher mass, allowing a mass spectrometer to distinguish it from the non-labeled norketamine. scioninstruments.com This allows researchers to calculate the concentration of the target analyte with high precision. clearsynth.com

This compound is often supplied as a Certified Reference Material (CRM), signifying that it has been manufactured and rigorously tested according to international standards such as ISO/IEC 17025 and ISO 17034, ensuring its suitability for use as a quantitative analytical reference standard. caymanchem.com

Significance of Deuterated Analogs in Quantitative Bioanalysis and Metabolism Studies

The use of deuterated analogs, also known as stable isotope-labeled (SIL) internal standards, is a cornerstone of modern quantitative bioanalysis. aptochem.comacanthusresearch.com These compounds are considered the gold standard for internal standards in mass spectrometry-based assays. aptochem.comscioninstruments.com

The key advantage of using a deuterated analog like Norketamine-d4 is that it co-elutes with the non-labeled analyte during chromatography while being distinguishable by the detector. aptochem.com This property is critical for compensating for "matrix effects," a common problem in bioanalysis where other molecules in a complex sample (e.g., blood or urine) interfere with the ionization of the analyte, either suppressing or enhancing its signal. scioninstruments.comclearsynth.com Since the deuterated standard is affected by the matrix in the same way as the analyte, its signal can be used to correct for these variations, leading to more accurate and robust results. scioninstruments.comclearsynth.com

Deuterated standards are invaluable in several areas of research:

Quantitative Analysis : They enable the precise determination of drug or metabolite concentrations in biological fluids. clearsynth.com

Method Validation : They are used to ensure that an analytical method is consistently reliable and reproducible. clearsynth.com

Pharmacokinetic and Metabolism Studies : In studies investigating how a drug is absorbed, distributed, metabolized, and excreted, deuterated standards are used to accurately track the parent drug and its metabolites. smolecule.comacanthusresearch.com The use of SIL analogs has been shown to reduce variability and improve the accuracy and reproducibility of recovery in LC-MS/MS assays. acanthusresearch.com

While deuterated standards are preferred, it is crucial that the deuterium atoms are placed on non-exchangeable positions within the molecule to ensure the label is not lost during sample handling. acanthusresearch.com The synthesis of these standards can be complex and costly, but their contribution to the quality of bioanalytical data is indispensable. nih.govncn.gov.pl

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

264.18 g/mol

IUPAC Name

2-amino-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/i1D,2D,5D,6D;

InChI Key

CLPOJGPBUGCUKT-LZLIYGNZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N)Cl)[2H])[2H].Cl

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl

Origin of Product

United States

Advanced Bioanalytical Methodologies Utilizing Norketamine D4 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

The quantification of norketamine in biological matrices is predominantly achieved through LC-MS/MS, a highly sensitive and selective technique. Norketamine-d4 (hydrochloride) is the preferred internal standard in these methods, as it co-elutes with the non-deuterated analyte and compensates for any matrix effects or variations in instrument response.

Optimization of Chromatographic Parameters

The successful separation of norketamine from other endogenous and exogenous compounds in a biological sample is highly dependent on the optimization of chromatographic conditions. This includes the careful selection of the stationary phase and the composition of the mobile phase, often involving a gradient elution strategy.

The choice of stationary phase is crucial for achieving the desired chromatographic resolution. Reversed-phase columns are most commonly employed for the analysis of norketamine.

C18 and C8 Columns: C18 stationary phases are widely used for the separation of ketamine and norketamine due to their hydrophobic nature, which provides good retention for these moderately polar compounds. researchgate.netbu.edu In some applications, a C18 micro-column has been effectively used. researchgate.netbu.edu C8 columns, with a shorter alkyl chain, offer less retention and may be suitable for faster analyses.

BEH RP18 Columns: Ethylene bridged hybrid (BEH) RP18 columns are also utilized, offering enhanced stability across a wider pH range and improved peak shape for basic compounds like norketamine. nih.gov An Acquity UPLC equipped with a BEH RP18 column (1.7 µm, 2.1 × 100 mm) has been successfully used for the separation of ketamine and its metabolites, with Norketamine-d4 as an internal standard. nih.gov

CHIRAL-AGP® Columns: For the enantioselective separation of ketamine and norketamine, chiral stationary phases are necessary. The CHIRAL-AGP® column, which is based on α1-acid glycoprotein, has been employed to separate the S- and R-enantiomers of ketamine and norketamine. science.gov This is particularly important as the enantiomers can exhibit different pharmacological activities.

A summary of stationary phases used in the analysis of norketamine with Norketamine-d4 as an internal standard is presented in Table 1.

Table 1: Stationary Phases for Norketamine Analysis
Stationary Phase Application Reference
C18 General quantification of norketamine researchgate.netbu.edu
BEH RP18 Quantification of ketamine and metabolites nih.gov
CHIRAL-AGP® Enantioselective separation of norketamine science.gov

The mobile phase composition is tailored to achieve efficient elution and optimal ionization of the analytes. A combination of an aqueous and an organic solvent is typically used in a gradient elution mode.

Ammonium (B1175870) Formate (B1220265) and Acetonitrile (B52724): A common mobile phase combination involves an aqueous solution of ammonium formate as a buffer and acetonitrile as the organic modifier. nih.govresearchgate.netresearchgate.netoup.comd-nb.info The ammonium formate helps to control the pH and improve peak shape. For instance, a mobile phase consisting of 20 mM ammonium formate in water (pH 4.3, adjusted with formic acid) and acetonitrile containing 0.1% formic acid has been used. researchgate.net

Methanol (B129727) and Formic Acid: Methanol is another organic solvent used in the mobile phase, often in combination with formic acid to acidify the mobile phase and promote protonation of the analytes for positive ion mode mass spectrometry. researchgate.net A gradient elution with 1% formic acid in water and 0.1% acetic acid in methanol has been reported. researchgate.net

Gradient Elution: Gradient elution is frequently employed to ensure the efficient separation of analytes with different polarities and to reduce the analysis time. A typical gradient starts with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases. nih.govresearchgate.net For example, a gradient can start at 10% organic phase and linearly increase to 85% in a few minutes. researchgate.net

Examples of mobile phase compositions are detailed in Table 2.

Table 2: Mobile Phase Compositions for Norketamine Analysis
Aqueous Component Organic Component Additive(s) Elution Type Reference
Water Acetonitrile 0.1% Formic Acid Isocratic researchgate.netbu.edu
2mM Ammonium Acetate (B1210297) Acetonitrile 0.1% Formic Acid Gradient nih.gov
20mM Ammonium Formate Acetonitrile Formic Acid Gradient researchgate.net
Water Methanol 1% Formic Acid, 0.1% Acetic Acid Gradient researchgate.net

Mass Spectrometric Detection Techniques

Mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of low concentrations of norketamine in complex biological matrices.

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of norketamine and its deuterated internal standard.

Positive ESI Mode (+ESI): Due to the presence of an amino group, norketamine is readily protonated, making positive ESI mode the preferred method for its detection. researchgate.netoup.com The protonated molecules, [M+H]+, are then detected by the mass spectrometer.

Negative ESI Mode (-ESI): While less common, negative ESI mode has also been reported for the analysis of ketamine and its metabolites, including norketamine, with Norketamine-d4 as an internal standard. nih.gov In this case, the analysis relies on the formation of adducts or deprotonation under specific mobile phase conditions. The choice between positive and negative mode depends on the specific requirements of the assay and the potential for interferences. nebiolab.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection technique used in tandem mass spectrometry for quantitative analysis. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and increases the signal-to-noise ratio.

For the analysis of norketamine using Norketamine-d4 as an internal standard, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The use of Norketamine-d4, with its mass shift, allows for the simultaneous and unambiguous detection of both compounds.

Examples of MRM transitions for Norketamine-d4 are provided in Table 3.

Table 3: MRM Transitions for Norketamine-d4
Precursor Ion (m/z) Product Ion (m/z) Reference
228.2 129.1 nih.gov
228.2 Not specified researchgate.netbu.edu
Not specified 170, 172, 199 oup.com
High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) stands as a powerful technique for the analysis of ketamine and its metabolites, offering exceptional mass accuracy and specificity. When coupled with liquid chromatography (LC), LC-HRMS methods have been developed and validated for the quantification of ketamine and norketamine in various biological samples, including hair. researchgate.net

In one such method, an Orbitrap mass spectrometer was utilized for HRMS determination in full-scan mode with positive ion electrospray ionization. researchgate.net This approach allows for the assignment of exact masses to the analytes and their fragments, significantly enhancing confidence in identification. The use of deuterated internal standards like Norketamine-d4 is integral to these assays, correcting for potential matrix effects and variations during sample preparation and analysis. researchgate.net

A key advantage of HRMS is its ability to achieve high sensitivity. For instance, a validated LC-HRMS method for hair analysis reported a lower limit of quantification (LLOQ) of up to 0.1 ng/mL, demonstrating its suitability for detecting low concentrations of the analytes. researchgate.net The high resolving power of instruments like Orbitrap or Q-TOF systems is also instrumental in identifying and characterizing degradation products and metabolites.

Sample Preparation Strategies

Effective sample preparation is paramount for accurate bioanalysis, aiming to extract and concentrate analytes from complex biological matrices while removing interfering substances. Various techniques are employed in conjunction with Norketamine-d4 (hydrochloride) to achieve clean extracts suitable for analysis by mass spectrometry.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological samples like urine and plasma. oup.comresearchgate.netdaneshyari.com This method involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. nycu.edu.tw

In the analysis of ketamine and norketamine, various SPE cartridges are utilized. For instance, mixed-mode cartridges such as Oasis MCX have been shown to be effective for extracting these compounds. researchgate.net Automated SPE systems can be employed to enhance throughput and reproducibility. oup.com

A study determining ketamine and norketamine in urine utilized SPEC DAU SPE cartridges on an automated system. oup.com Another method for analyzing plasma samples employed Oasis MCX cartridges for the extraction of ketamine and norketamine before analysis by micro-liquid chromatography-mass spectrometry. researchgate.net The choice of sorbent and elution solvents is critical and is optimized based on the chemical properties of the analytes and the nature of the sample matrix.

The following table summarizes key parameters from a study utilizing SPE for the analysis of ketamine and norketamine in urine:

ParameterValueReference
SPE CartridgeSPEC DAU oup.com
Sample Volume2 mL oup.com
Internal StandardsKetamine-d4, Norketamine-d4 oup.com
Linearity Range30-600 ng/mL oup.com
Intraday Accuracy81.0 - 109.9% oup.com
Interday Accuracy92.2 - 104.0% oup.com

Liquid-liquid extraction (LLE) is a conventional and effective method for sample preparation in bioanalysis. daneshyari.comoup.com This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

For the analysis of ketamine and its metabolites, LLE often involves alkalinizing the plasma or urine sample and then extracting the analytes into an organic solvent mixture. A mixture of dichloromethane (B109758) and ethyl acetate is commonly used as the extraction solvent, as it improves the analytical recovery of norketamine. scispace.com An acidic back-extraction step is often included to obtain a cleaner extract. scispace.com

One HPLC method reported recoveries of over 85% for ketamine and its metabolites using a double extraction with a dichloromethane:ethyl acetate mixture followed by an acidic back-extraction. scispace.com

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples like plasma and milk, which can interfere with analysis. researchgate.netnih.gov This technique involves adding a precipitating agent, typically an organic solvent like methanol or acetonitrile, to the sample. nih.govresearchgate.net

In a study quantifying ketamine and its metabolites in human breast milk, a simple protein precipitation step was employed using Norketamine-d4 as an internal standard. nih.gov This was followed by analysis using UPLC-MS/MS. This approach is often favored for its simplicity and high-throughput capabilities. Another method for analyzing ketamine and norketamine in bovine plasma also utilized a protein precipitation step with methanol, followed by a clean-up step using a HybridSPE®-phospholipid column. researchgate.net

The table below details the recovery and matrix effect data from a study using protein precipitation for the analysis of ketamine and norketamine in human milk:

AnalyteQC LevelRecovery (%)Matrix Effect (%)Reference
KetamineLow94.895.2 nih.gov
Medium102.3101.5 nih.gov
High116.6122.6 nih.gov
NorketamineLow98.598.9 nih.gov
Medium105.7103.2 nih.gov
High115.2119.4 nih.gov

Microextraction by packed sorbent (MEPS) is a miniaturized version of SPE that combines sample extraction, pre-concentration, and clean-up in a single device. rcaap.ptnih.gov MEPS uses a small amount of sorbent (1-2 mg) packed inside a syringe, which can be used multiple times, making it a cost-effective and environmentally friendly technique. nih.govresearchgate.net

MEPS has been successfully applied to the extraction of a wide range of drugs, including ketamine and norketamine, from various biological matrices such as urine, plasma, and oral fluid. rcaap.ptresearchgate.net The choice of sorbent is crucial, with silica-based C18 being a popular reversed-phase material. rcaap.pt

A study on the determination of ketamine and norketamine in hair samples utilized MEPS with a mixed-mode sorbent for sample clean-up. researchgate.net This method demonstrated good linearity and extraction efficiency, proving its suitability for routine analysis. researchgate.net MEPS is particularly advantageous for its ability to handle small sample volumes and its compatibility with online connection to GC or LC systems. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including drugs of abuse and their metabolites. oup.comnih.gov For the analysis of ketamine and norketamine, GC-MS methods often require a derivatization step to improve the volatility and thermal stability of the analytes. nih.gov Norketamine-d4 (hydrochloride) serves as an excellent internal standard in these applications, ensuring accurate quantification. cerilliant.comoup.com

Several derivatization approaches have been studied, including acylation and silylation. nih.gov Pentafluorobenzoyl derivatives have been reported to provide the best performance characteristics in terms of reaction yields, ionization efficiency, and chromatographic properties. nih.gov

GC-MS methods have been developed and validated for the simultaneous determination of ketamine, norketamine, and other drugs in urine. oup.com These methods demonstrate good sensitivity and linearity, making them suitable for forensic and clinical toxicology. oup.com

Electron Ionization (EI) and Negative Chemical Ionization (NCI) Modes

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of ketamine and its metabolites, often employing Electron Ionization (EI) as a standard ionization method. In this mode, high-energy electrons bombard the sample molecules, leading to fragmentation patterns that are characteristic of the compound's structure. Methods have been developed using GC-EI-MS/MS for the determination of norketamine in various matrices, with Norketamine-d4 used as the internal standard to ensure accuracy. rcaap.pt

While EI is common, Chemical Ionization (CI) offers alternative fragmentation patterns and can enhance sensitivity for certain compounds. Positive Ion Chemical Ionization (PCI)-GC-MS has been successfully applied for the determination of ketamine and norketamine in urine samples. researchgate.net Furthermore, Electron Capture Negative Chemical Ionization (EC-NCI) has been noted for its potential to be significantly more sensitive than other mass spectrometry techniques for specific analytes, although its application is more specialized. researchgate.net

Method Validation and Performance Characteristics

The validation of bioanalytical methods is essential to guarantee reliable and reproducible results. The use of Norketamine-d4 (hydrochloride) as an internal standard is integral to achieving the high-performance characteristics required for clinical and forensic toxicology.

Linearity and Calibration Range Determination

A broad range of linearities has been established across various biological matrices, demonstrating the versatility of methods using Norketamine-d4. In urine analysis, calibration curves for norketamine have shown excellent linearity from 20 to 2000 ng/mL, with correlation coefficients of 1.000. researchgate.netcapes.gov.br For enantioselective analysis in plasma, linearity was established from 1 to 125 ng/mL for each norketamine enantiomer. researchgate.net In human milk, a validated UPLC-MS/MS assay demonstrated a linear range of 1–100 ng/mL for norketamine. nih.gov Methods developed for plasma have shown linearity from 5 to 500 ng/mL, with correlation coefficients greater than 0.999. researchgate.netnih.gov In more complex matrices like hair, methods have been validated with linear ranges of 0.1–10 ng/mg and 0.05–10 ng/mg. rcaap.ptresearchgate.net One method for human plasma covers a particularly wide range, from 4.00 to 1000.00 ng/mL. biopharmaservices.com

Table 1: Linearity and Calibration Range in Methods Using Norketamine-d4

Biological MatrixAnalytical TechniqueLinearity RangeCorrelation Coefficient (R²)Reference
UrineGC-MS20–2000 ng/mL1.000 researchgate.netcapes.gov.br
Human PlasmaLC-MS1–125 ng/mL> 0.9993 researchgate.net
Human MilkUPLC-MS/MS1–100 ng/mLNot Specified nih.gov
Human PlasmaµLC-MS5–500 ng/mL> 0.999 researchgate.netnih.gov
HairLC-MS/MS0.1–10 ng/mg> 0.99 researchgate.net
Human PlasmaLC-MS/MS4.00–1000.00 ng/mLNot Specified biopharmaservices.com
HairGC-EI-MS/MS0.05–10 ng/mg> 0.997 rcaap.pt

Precision and Accuracy Assessment (Intra-day and Inter-day)

The precision and accuracy of an assay are critical indicators of its reliability. Methods utilizing Norketamine-d4 consistently demonstrate excellent performance. For instance, a GC-MS method for urine analysis reported intra- and inter-day run deviations of less than 5.0%. capes.gov.br An enantioselective LC-MS method showed intra- and inter-day relative standard deviations (RSDs) of less than 8.0%. researchgate.net Another study found intra-day precision between 6.1–11.1% and inter-day precision between 7.9–13.1%. researchgate.net In plasma analysis, a micro-LC-MS method achieved a relative standard deviation below 1.9% for both intra- and inter-day studies. nih.gov Similarly, a method for hair analysis reported intra- and interday precisions of less than 5%. researchgate.net A rapid screening method in urine showed precision and accuracy for norketamine to be between -12.50% and 8.17%. jfda-online.com

Table 2: Precision and Accuracy Data

Biological MatrixAnalytical TechniqueIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
UrineGC-MS< 5.0%< 5.0% capes.gov.br
Human PlasmaLC-MS< 8.0%< 8.0% researchgate.net
Human PlasmaµLC-MS< 1.9%< 1.9% nih.gov
HairLC-MS/MS< 5%< 5% researchgate.net

Recovery and Matrix Effect Evaluation

Table 3: Recovery and Matrix Effect Data

Biological MatrixAnalytical TechniqueRecovery (%)Matrix EffectReference
UrineGC-MS82.2–93.4%Not Specified capes.gov.br
Human MilkUPLC-MS/MS94.8–116.6%Minimal (95.2% to 122.6%) nih.gov
Human PlasmaµLC-MS98.1–101.7%No loss of signal nih.gov
HairLC-MS/MS88%Minimal (+0.2% ion enhancement) researchgate.net

Lower Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of a method is defined by its lower limit of detection (LOD) and lower limit of quantification (LOQ). The use of Norketamine-d4 as an internal standard helps in achieving low detection and quantification limits. In urine, LODs for norketamine have been reported between 0.5–1.0 ng/mL, with LOQs between 1.5–3.0 ng/mL. capes.gov.br A rapid GC-MS screening method reported a detection limit of 10 ng/mL for norketamine in urine. jfda-online.com For plasma, a limit of quantification of 4 ng/mL has been achieved. nih.gov In human milk, the lower limit of quantification (LLOQ) was established at 1 ng/mL. nih.gov Analysis of hair samples has yielded an LOD of 0.1 ng/mg and an LLOQ of 0.2 ng/mg, with another method reporting an LLOQ of 0.05 ng/mg. rcaap.ptresearchgate.net

Table 4: LOD and LOQ Data for Norketamine

Biological MatrixAnalytical TechniqueLODLOQ / LLOQReference
UrineGC-MS0.5–1.0 ng/mL1.5–3.0 ng/mL capes.gov.br
Human MilkUPLC-MS/MSNot Specified1 ng/mL nih.gov
Human PlasmaµLC-MSNot Specified4 ng/mL nih.gov
HairLC-MS/MS0.1 ng/mg0.2 ng/mg researchgate.net
HairGC-EI-MS/MSNot Specified0.05 ng/mg rcaap.pt
UrineGC-MS10 ng/mLNot Specified jfda-online.com

Stability Studies in Biological Matrices

The reliability of quantitative bioanalytical methods hinges on the stability of the analyte and its internal standard within the biological matrix from the time of collection to the point of analysis. Norketamine-d4 (hydrochloride), as a deuterated internal standard, is presumed to co-elute and behave identically to the endogenous norketamine during extraction and analysis. Its stability must be rigorously evaluated to ensure that its concentration remains unchanged, thereby guaranteeing accurate quantification of the target analyte.

Research into the stability of ketamine and its metabolites often relies on the implicit stability of their deuterated analogs, such as Norketamine-d4, under various storage and handling conditions. researchgate.net Studies have shown that drugs generally exhibit higher stability in dried bloodstains (DBS) compared to liquid blood because the dehydration process halts enzymatic reactions. researchgate.net However, it is also noted that hydrolytic degradation may still occur, even at low storage temperatures. researchgate.net In one study analyzing ketamine and norketamine in DBS on different surfaces, ketamine-d4 was used as the internal standard, demonstrating its crucial role in methods that assess analyte stability over time (e.g., 14 days) and at various temperatures (room temperature, 4°C, and -20°C). researchgate.net

In broader toxicological panels, which include ketamine and its metabolites, analytes in blood and urine samples have demonstrated over 80% stability for at least 12 hours, a time frame sufficient for analyzing large batches of samples. htslabs.com Post-extraction stability is also a critical parameter; studies have confirmed that many extracted compounds, likely including norketamine and its internal standard, are stable in the reconstitution agent for at least 24 hours. maine.gov

More specific research has investigated the transformation of these compounds in complex biological and environmental matrices like wastewater, which can simulate metabolic and degradation processes occurring in the body or environment. In simulated sewer conditions, the stability of Norketamine-d4 varied significantly depending on the environment. qut.edu.auuantwerpen.be While it remained stable with minimal loss in a control reactor, significant degradation was observed in models simulating gravity and rising main sewers, highlighting the impact of biofilm and anaerobic conditions on the molecule's integrity. qut.edu.auuantwerpen.be

The following table summarizes findings on the stability of Norketamine-d4 in different matrices and conditions.

MatrixConditionDurationStability OutcomeReference
WastewaterControl Reactor (CR)12 hoursStable (<5% loss) qut.edu.auuantwerpen.be
WastewaterGravity Sewer (GS) Reactor12 hours~20% loss qut.edu.auuantwerpen.be
WastewaterRising Main (RM) Reactor12 hours>50% loss qut.edu.auuantwerpen.be
Blood/UrineNot specified12 hours>80% stability for analyte panel htslabs.com
Dried BloodstainsPorous & Non-Porous Surfaces1-14 daysUsed as a stable internal standard for analyte stability assessment researchgate.net

These findings underscore the necessity of validating the stability of Norketamine-d4 (hydrochloride) under the specific conditions relevant to the study, from sample collection and storage to processing and analysis. researchgate.nethtslabs.comqut.edu.auuantwerpen.be

Integration of Green Analytical Chemistry Principles in Method Development

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the development of bioanalytical methods to minimize the environmental impact and enhance operator safety. This involves reducing the use of hazardous solvents, decreasing waste generation, and lowering energy consumption. Norketamine-d4 (hydrochloride) is utilized as an internal standard in several advanced analytical methods that align with GAC principles, particularly through the use of miniaturized sample preparation techniques. nih.govnih.govdaneshyari.com

One prominent green approach is dispersive liquid-liquid microextraction (DLLME). A method developed for the analysis of ketamine and its metabolites in oral fluid exemplifies this approach by using minimal volumes of sample (200 μL), a dispersive solvent (100 μL of methanol), and an extraction solvent (50 μL of chloroform). nih.gov Such miniaturization drastically reduces solvent consumption and waste. The greenness of this procedure was formally assessed using metrics like the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness (AGREE) score. nih.gov

Another innovative technique is liquid-liquid microextraction based on the solidification of a floating organic droplet (LLME-SFO). This method has been applied to quantify ketamine and its metabolites in human urine. nih.govoup.com It employs a small volume of an environmentally benign extraction solvent, 1-undecanol, and allows for direct analysis by gas chromatography-mass spectrometry (GC-MS) without the need for a derivatization step, further simplifying the procedure and reducing reagent use. nih.govoup.com

Hollow-fiber liquid-phase microextraction (HF-LPME) is another technique that embodies GAC principles and has been used for the determination of ketamine and its metabolites, with Norketamine-d4 serving as an internal standard. daneshyari.com The three-phase mode of HF-LPME is particularly noteworthy for its potential to be a "totally 'green analytical chemistry'" approach by using non-hazardous fatty oils or essential oils as the supported liquid membrane (SLM) instead of conventional organic solvents. daneshyari.com

These methods demonstrate a clear trend towards making bioanalytical toxicology more sustainable. By incorporating Norketamine-d4 (hydrochloride) into these green methodologies, laboratories can achieve the high standards of accuracy and precision required for quantitative analysis while simultaneously adhering to environmentally responsible practices.

The table below summarizes green analytical techniques that incorporate Norketamine-d4 (hydrochloride) as an internal standard.

Green TechniqueAnalyte(s)MatrixKey Green FeaturesReference
Dispersive Liquid-Liquid Microextraction (DLLME)Ketamine, Norketamine, 6-hydroxy-norketamineOral FluidMiniaturization (μL-scale solvent volumes), reduced sample volume nih.gov
Liquid-Liquid Microextraction with Solidification of Floating Organic Droplet (LLME-SFO)Ketamine, Norketamine, DehydronorketamineUrineMinimal solvent consumption, no derivatization required nih.govoup.com
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)Ketamine, Norketamine, DehydronorketamineUrinePotential for using non-hazardous oils instead of organic solvents, miniaturization daneshyari.com

Application of Norketamine D4 Hydrochloride in Metabolism Research

In Vitro Metabolic Investigations

In vitro studies using subcellular fractions, such as hepatic microsomes, are fundamental to elucidating the enzymatic processes involved in drug metabolism. Norketamine-d4 (hydrochloride) is instrumental in these assays for accurately measuring the metabolic conversion of ketamine to norketamine.

Use in Hepatic Microsomal Preparations (e.g., Human Liver Microsomes)

Human liver microsomes are a standard in vitro model for studying the metabolism of drugs by cytochrome P450 (CYP) enzymes. In this system, Norketamine-d4 (hydrochloride) is used as an internal standard to quantify the formation of norketamine from ketamine. caymanchem.comcaymanchem.com Studies have utilized microsomal preparations from human, canine, and equine livers to investigate the species-specific differences in ketamine metabolism. drugbank.comnih.gov Research has demonstrated that ketamine induces hepatic microsomal drug metabolism, affecting the activity of the cytochrome P-450 enzyme system. nih.gov The biotransformation of ketamine to norketamine has been extensively studied in rat liver microsomal preparations, leading to the identification of multiple metabolites. nih.gov These in vitro systems are crucial for characterizing the enzymes responsible for ketamine's N-demethylation and for understanding potential drug-drug interactions. nih.gov

Identification of Cytochrome P450 (CYP) Isoforms Involved in Norketamine Biotransformation (e.g., CYP2B6, CYP3A4, CYP2C9, CYP2A6)

Multiple cytochrome P450 isoforms are implicated in the N-demethylation of ketamine to norketamine. In human liver microsomes, CYP3A4, CYP2B6, and CYP2C9 have been identified as the primary enzymes responsible for this biotransformation. avma.orgnih.gov Further research has corroborated the significant roles of CYP2B6 and CYP3A4 in this metabolic pathway. nih.gov Studies using chemical inhibitors and specific antibodies in human, canine, and equine liver microsomes have confirmed the involvement of CYP3A4, CYP2A6, CYP2C19, CYP2B6, and CYP2C9 in the N-demethylation of ketamine. avma.org Specifically, in human microsomes, the CYP3A4 inhibitor showed the strongest chemical inhibition, while anti-CYP2B6 antibody inhibited biotransformation by 60%. avma.org The formation of various hydroxylated norketamine metabolites is also mediated by specific CYP isoforms, with CYP2A6 and CYP2B6 being major contributors to the formation of certain metabolites, and CYP3A4/3A5 involved in the formation of others. nih.gov

Assessment of Metabolic Stability and Enzyme Kinetics

The metabolic stability of a compound provides insight into its susceptibility to metabolism, which influences its clearance and bioavailability. In vitro assays using liver microsomes are employed to determine the rate of metabolism and to calculate kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant). Studies have shown that the N-demethylation of ketamine is a significant metabolic pathway. researchgate.net The enzyme kinetics of ketamine metabolism have been investigated in human liver microsomes, with a focus on clinically relevant concentrations. researchgate.net The stability of ketamine and its metabolites, including norketamine, has been assessed in biological samples to ensure the integrity of analytical results. semanticscholar.org

Table 1: Key CYP Isoforms in Norketamine Biotransformation

CYP Isoform Role in Norketamine Formation Reference
CYP3A4 Primary enzyme in N-demethylation of ketamine. nih.gov avma.orgnih.govnih.gov
CYP2B6 Major contributor to ketamine N-demethylation. nih.gov avma.orgnih.govnih.gov
CYP2C9 Involved in ketamine biotransformation. avma.org avma.orgnih.gov
CYP2A6 Contributes to the N-demethylation of ketamine. avma.org avma.orgnih.gov
CYP2C19 Diminishes N-demethylation of ketamine. avma.org avma.org

In Vivo Metabolic Profiling and Pathway Elucidation

In vivo studies in animal models and the analysis of human biological specimens are essential for understanding the complete metabolic profile of a drug and its relevance in a physiological context. Norketamine-d4 (hydrochloride) is crucial for the accurate quantification of norketamine in these complex biological matrices.

Animal Model Studies (e.g., Rat, Dog Models)

Animal models, such as rats and dogs, are frequently used in preclinical studies to investigate the pharmacokinetics and metabolism of new drug candidates. In rat models, studies have identified norketamine as a major metabolite of ketamine. biorxiv.org Research using rat liver microsomal preparations has led to the identification of several novel metabolites resulting from the hydroxylation of ketamine and norketamine. nih.gov In vivo studies in rats have also been used to quantify the significance of the N-demethylation pathway. nih.gov Canine models have also been employed to study the cytochrome P450 enzymes involved in ketamine metabolism. drugbank.com

Analysis of Biotransformation Products in Various Biological Specimens (e.g., Urine, Plasma, Cerebrospinal Fluid, Dried Bloodstains, Hair, Breast Milk)

The analysis of biotransformation products in various biological specimens provides a comprehensive picture of a drug's metabolic fate. Norketamine has been detected in a wide range of biological matrices, including urine, blood, and hair. researchgate.net Analytical methods have been developed for the simultaneous quantification of ketamine and its metabolites in human breast milk, using norketamine-d4 as an internal standard. nih.gov The presence of norketamine in urine can be detected for an extended period following ketamine administration. nih.gov The analysis of ketamine and its metabolites in biological samples is important for clinical and forensic toxicology. mums.ac.ir

Table 2: Biological Specimens for Norketamine Analysis

Biological Specimen Analytical Significance Reference
Urine Detection of norketamine for extended periods post-administration. nih.gov nih.govresearchgate.net
Plasma/Blood Monitoring therapeutic levels and in pharmacokinetic studies. mums.ac.ir researchgate.netmums.ac.ir
Hair Provides a longer detection window for past exposure. researchgate.net researchgate.net
Breast Milk Assessing infant exposure during lactation. nih.gov nih.gov

Deuterium (B1214612) Labeling for Tracking Metabolic Pathways

The use of deuterium-labeled compounds, such as Norketamine-d4 (hydrochloride), is a cornerstone of modern metabolism research. Deuterium, a stable, non-radioactive isotope of hydrogen, serves as a powerful tool for tracing the metabolic fate of molecules within biological systems. The primary application of Norketamine-d4 is as an internal standard for the highly accurate quantification of norketamine in biological samples like plasma and milk using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) nih.govnih.gov.

The principle behind this application lies in the mass difference between the deuterated standard and the naturally occurring analyte. The four deuterium atoms in Norketamine-d4 increase its molecular weight, resulting in a distinct mass-to-charge ratio (m/z) compared to endogenous norketamine. For instance, in selected ion monitoring, the deuterated compound is detected at m/z 228.2, whereas native norketamine is detected at m/z 224.2 nih.gov. This mass difference allows the mass spectrometer to differentiate between the two compounds, even though they exhibit nearly identical chemical properties and chromatographic retention times. By adding a known quantity of Norketamine-d4 to a sample, researchers can accurately calculate the concentration of the unlabeled norketamine, correcting for any loss that may occur during sample preparation and analysis.

Table 1: Mass Spectrometric Detection of Norketamine and its Deuterated Analog

CompoundMass-to-Charge Ratio (m/z)Application
Norketamine224.2Analyte to be Quantified
Norketamine-d4228.2Internal Standard for Quantification

Beyond its role as an internal standard, deuterium labeling is instrumental in the discovery of new metabolites. In one innovative approach, deuterated versions of ketamine and norketamine are incubated with human liver microsomes—small vesicles containing metabolic enzymes like cytochrome P450s nih.gov. This in vitro system generates deuterated metabolites. These newly synthesized labeled metabolites can then be used as highly specific internal chromatographic markers to search for and identify previously unknown, unlabeled metabolites in the urine of individuals who have been administered ketamine nih.gov.

The strategic placement of the deuterium atoms on the molecule is critical. In Norketamine-d4, the deuterium atoms are typically placed on the phenyl ring. This position is relatively stable and less likely to be removed during common metabolic reactions like hydroxylation, ensuring the label remains intact as the molecule is processed in the body nih.gov. This stability is crucial for reliably tracking the compound through complex metabolic networks.

Stereoselective Metabolism Research of Norketamine Analogs

The metabolism of ketamine and its primary active metabolite, norketamine, is notably stereoselective, meaning that the different spatial arrangements of the molecules (enantiomers) are processed differently by the body's enzymes oup.comnih.gov. Norketamine exists as two enantiomers, (S)-norketamine and (R)-norketamine, which are metabolized by hepatic cytochrome P450 (CYP) enzymes into various hydroxylated metabolites known as hydroxynorketamines (HNKs) nih.govnih.govnih.gov.

Research has focused on identifying the specific CYP isoforms responsible for these stereoselective transformations. The major metabolic pathway for norketamine is hydroxylation of the cyclohexanone ring nih.gov. This process is both stereoselective and regiospecific, leading to the formation of multiple HNK isomers, including (2S,6S;2R,6R)-HNK and (2S,6R;2R,6S)-HNK, among others nih.govdrugbank.comresearchgate.net.

Detailed studies using human liver microsomes and expressed CYP enzymes have elucidated the roles of specific enzymes in the formation of these metabolites nih.govdrugbank.comresearchgate.net.

CYP2A6 and CYP2B6 have been identified as the primary enzymes responsible for the formation of several HNK metabolites, including (2S,6S;2R,6R)-HNK (designated as 4a), (2S,4S;2R,4R)-HNK (4d), and (2S,5R;2R,5S)-HNK (4f) nih.govdrugbank.comresearchgate.net.

CYP3A4/3A5 are primarily responsible for the formation of the (2S,4R;2R,4S)-HNK (4e) metabolite nih.govdrugbank.comresearchgate.net.

This enzymatic differentiation is significant because the resulting HNK metabolites can have distinct pharmacological profiles. For example, while norketamine has some anesthetic properties, HNKs are generally considered inactive at the NMDA receptor wikipedia.orgnih.gov. However, metabolites like (2R,6R)-HNK have been investigated for potential antidepressant effects, demonstrating that the metabolic pathway can produce compounds with different therapeutic activities than the parent drug nih.govwikipedia.org. The variability in HNK concentrations observed in patients suggests that genetic differences in CYP enzyme activity may influence therapeutic outcomes nih.govdrugbank.com.

Table 2: Stereoselective Formation of Hydroxynorketamine (HNK) Metabolites by Cytochrome P450 Isoforms

CYP450 IsoformHNK Metabolites Produced
CYP2A6(2S,6S;2R,6R)-HNK (4a), (2S,4S;2R,4R)-HNK (4d), (2S,5R;2R,5S)-HNK (4f)
CYP2B6(2S,6S;2R,6R)-HNK (4a), (2S,4S;2R,4R)-HNK (4d), (2S,5R;2R,5S)-HNK (4f)
CYP3A4/3A5(2S,4R;2R,4S)-HNK (4e)

Data sourced from studies on human liver microsomes nih.govdrugbank.comresearchgate.net.

Pharmacokinetic Studies Utilizing Norketamine D4 Hydrochloride

Quantification of Norketamine in Pharmacokinetic Assessments

The use of Norketamine-d4 as an internal standard is a cornerstone of robust quantitative methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comcerilliant.com These methods are indispensable for pharmacokinetic studies, clinical toxicology, and forensic analysis. sigmaaldrich.comcerilliant.com In these assays, a known quantity of Norketamine-d4 is added to biological samples (such as plasma, urine, or milk) at an early stage of processing. nih.govnih.gov

Validation studies for these analytical methods consistently demonstrate high accuracy, precision, and sensitivity. For instance, a validated UPLC-MS/MS method for quantifying ketamine and its metabolites in human milk used Norketamine-d4 as an internal standard and established a linear range of 1–100 ng/mL for norketamine, with high recovery and minimal matrix effects. nih.gov Another LC-MS/MS method for plasma analysis achieved a linear quantification range of 1-1,000 ng/mL for norketamine. nih.gov Similarly, a method for determining norketamine in plasma for a pediatric clinical trial reported linearity from 5 to 500 ng/mL, with intra- and inter-day precision having a relative standard deviation below 1.9% and extraction recoveries between 84.8% and 89.8%. nih.gov The limit of quantification for norketamine is often established at low concentrations, such as 4 ng/ml, enabling detailed pharmacokinetic profiling. nih.gov

The data below summarizes the performance of various analytical methods utilizing deuterated norketamine standards for quantification.

Analytical MethodMatrixLinear Range (ng/mL)Limit of Quantification (ng/mL)Internal StandardReference
UPLC-MS/MSHuman Milk1 - 100Not SpecifiedNorketamine-d4 nih.gov
LC-MS/MSHuman Plasma1 - 1,000Not SpecifiedNorketamine-d4 nih.gov
Micro-LC/MSHuman Plasma5 - 5004Norketamine-d4 nih.gov
GC-MSUrine20 - 2,0001.5 - 3.0d4-Norketamine nih.govresearchgate.net

Population Pharmacokinetic Modeling Contributions

Data generated using Norketamine-d4 as an internal standard are crucial for the development of population pharmacokinetic (popPK) models. nih.gov These models are essential for understanding the variability in drug metabolism and response across a patient population. nih.gov PopPK models for ketamine and its metabolites describe their absorption, distribution, metabolism, and elimination (ADME) pathways. researchgate.netuni-halle.de

Several complex compartmental models have been developed based on concentration data of ketamine and norketamine. For example, a seven-compartment model was used to describe the pharmacokinetics of ketamine and its metabolites, including norketamine, after intravenous administration. nih.gov Another study developed a nine-compartment model to analyze the pharmacokinetics of ketamine enantiomers and their metabolites following both intravenous and oral administration of a prolonged-release formulation. uni-halle.denih.gov These models can simulate drug concentrations over time and help predict how factors like different dosing regimens might affect the levels of both the parent drug and its active metabolites. uni-halle.denih.gov

A popPK analysis of orally administered S-ketamine found that a three-compartment model for both S-ketamine and norketamine best described the data. nih.gov This model highlighted the extensive first-pass metabolism of S-ketamine into norketamine, with simulations showing that the area under the curve (AUC) for norketamine at steady state is 16.5 times higher than that of S-ketamine after oral dosing. nih.gov Such findings, which rely on accurate quantification of norketamine, are vital for optimizing dosing strategies, especially when metabolites contribute significantly to the therapeutic effect. nih.govnih.gov

Studies on Drug-Drug Interactions Influencing Ketamine and Norketamine Disposition

The accurate measurement of norketamine concentrations using Norketamine-d4 is also fundamental to studying drug-drug interactions. Ketamine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, into norketamine. wikipedia.orgnih.govclinpgx.org Drugs that inhibit or induce these enzymes can significantly alter the pharmacokinetics of ketamine and norketamine, potentially affecting both efficacy and safety. psychiatrist.com

Studies investigating these interactions rely on the precise quantification of metabolite levels. For example, research in rats showed that when the CYP3A4 inhibitor voriconazole was co-administered with ketamine, the blood exposure (AUC and Cmax) of both ketamine and norketamine increased significantly. nih.gov Conversely, rifampicin, a potent inducer of CYP3A4 and CYP2B6, was found to significantly reduce the plasma concentrations of norketamine after oral S-ketamine administration. nih.govpsychiatrist.com These studies illustrate how co-administered drugs can alter the metabolic pathway of ketamine, and the use of deuterated standards like Norketamine-d4 is essential for quantifying these changes accurately. nih.gov

The table below summarizes the effects of specific enzyme modulators on ketamine and norketamine pharmacokinetics.

Interacting DrugMechanismEffect on Norketamine LevelsReference
VoriconazoleCYP3A4 InhibitorIncreased Cmax and AUC nih.gov
RifampicinCYP3A4/CYP2B6 InducerReduced plasma concentrations (oral admin) nih.govpsychiatrist.com
TiclopidineCYP2B6 InhibitorIncreased S-ketamine concentrations nih.gov
ClarithromycinCYP3A InhibitorIncreased S-ketamine concentrations nih.gov

Investigations of Tissue Distribution of Ketamine Metabolites using Deuterated Standards

Deuterated standards, including Norketamine-d4 and Ketamine-d4, are employed to investigate the distribution of ketamine and its metabolites in various tissues beyond blood plasma. nih.govoup.comresearchgate.net These studies are crucial for forensic toxicology and for understanding the broader physiological impact of the drug.

One area of research has been the analysis of ketamine and norketamine in skeletal tissues. A study in rats used Ketamine-d4 as an internal standard to measure the concentrations of both ketamine and norketamine in different bone types after various periods of decomposition. nih.govresearchgate.netoup.com The findings revealed that the concentration of these compounds could vary significantly between different types of bones, with mean levels of norketamine varying by as much as 18-fold between tissue types. nih.govoup.com Such research, which depends on stable isotope-labeled standards for accurate quantification in complex matrices like bone, can help in interpreting postmortem toxicological findings and may provide insights into patterns of drug exposure. oup.comresearchgate.net

Forensic Toxicology Applications of Norketamine D4 Hydrochloride

Development of Analytical Methods for Forensic Analysis

The development of sensitive and specific analytical methods is paramount in forensic toxicology for the unambiguous identification and quantification of drugs and their metabolites in biological specimens. Norketamine-d4 (hydrochloride) is widely employed as an internal standard in the validation of these methods, particularly those utilizing gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). caymanchem.comsigmaaldrich.comsigmaaldrich.com

The use of a stable-labeled internal standard like Norketamine-d4 is crucial because it behaves nearly identically to the non-labeled analyte (norketamine) during sample preparation, extraction, and chromatographic analysis. nih.gov This chemical similarity allows it to compensate for variations in sample processing and potential signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. nih.govresearchgate.net

Several studies have detailed the development and validation of such methods. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of ketamine, norketamine, dehydronorketamine (DHNK), and hydroxynorketamine (HNK) in human plasma. nih.gov In this method, Norketamine-d4 was used as the internal standard for norketamine, achieving excellent linearity over a concentration range of 1–1,000 ng/mL. nih.govresearchgate.net The method demonstrated high accuracy, precision, and selectivity, making it suitable for forensic investigations and clinical drug monitoring. nih.gov

Similarly, a validated Ultra High-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS) assay for the quantitation of ketamine and its metabolites in human milk also utilized Norketamine-d4 as an internal standard. nih.gov This method showed high recovery and minimal matrix effect, with a linear range of 1–100 ng/mL for norketamine. nih.gov The development of such reliable methods is essential for forensic cases involving drug exposure in infants.

The table below summarizes key validation parameters from a representative LC-MS/MS method using Norketamine-d4 as an internal standard.

AnalyteLinear Range (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Ketamine1–1,00097.7102.4
Norketamine1–1,00097.2103.8
Dehydronorketamine0.25–10075.283.9
(2R,6R)-HNK2.5–1,00098.280.7

Data sourced from a study on the bioanalysis of ketamine and its metabolites in human plasma. nih.gov

Role in Quantitative Drug Testing and Isotope Dilution Methods

In quantitative drug testing, the primary goal is to determine the exact concentration of a substance in a sample. Norketamine-d4 (hydrochloride) is indispensable for this purpose, functioning as a stable-labeled internal standard (IS) in isotope dilution mass spectrometry (IDMS). cerilliant.comsigmaaldrich.com IDMS is considered a gold-standard quantitative technique due to its high precision and accuracy. nih.gov

The principle of isotope dilution involves adding a known amount of the isotopically labeled standard (Norketamine-d4) to an unknown sample before any processing steps. nih.gov The mass spectrometer can differentiate between the analyte (norketamine) and the internal standard based on their mass-to-charge (m/z) ratio difference, which is due to the presence of deuterium (B1214612) atoms in the standard. nih.gov By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be calculated accurately, regardless of sample loss during preparation. nih.gov

This approach is routinely applied in forensic analysis for urine drug testing and clinical toxicology. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com An analytical scheme using gas chromatography-isotope dilution mass spectrometry (GC-IDMS) was developed for the simultaneous determination of ketamine and norketamine in urine. nih.gov This method demonstrated good linearity, with detection limits for norketamine ranging from 3 to 75 ng/mL and mean recoveries between 71.0% and 97.8%. nih.govresearchgate.net The use of Norketamine-d4's deuterated counterpart, Ketamine-d4, as the internal standard for ketamine ensures a comprehensive and reliable analysis. researchgate.net

The table below outlines the mass-to-charge transitions monitored in a UPLC-MS/MS assay, illustrating how the mass spectrometer distinguishes between the analytes and their deuterated internal standards.

CompoundMonitored Transition (m/z)
Ketamine238.2 → 125.1
Norketamine224.2 → 125.1
Dehydronorketamine222.16 → 142.0
Ketamine-d4 (IS)242.2 → 129.0
Norketamine-d4 (IS)228.2 → 129.1

Data sourced from a study on the quantification of ketamine and its metabolites in human milk. nih.gov

Analysis in Challenging Forensic Matrices (e.g., Hair Samples, Dried Bloodstains)

Forensic investigations often rely on analyzing drugs in unconventional or "challenging" matrices when traditional samples like blood or urine are unavailable. Hair and dried bloodstains (DBS) are particularly valuable as they can provide a longer history of drug use and are easier to collect, transport, and store. researchgate.netnih.govnih.gov The analysis of these complex matrices presents unique challenges, including low drug concentrations and significant matrix interference, making the use of an internal standard like Norketamine-d4 essential.

Hair Analysis: Hair analysis can reveal a person's drug use history over months or even years. Several methods have been developed to extract and quantify ketamine and norketamine from hair samples. In one such study, an LC-MS/MS method was validated for this purpose. researchgate.netnih.gov The method had a lower limit of quantification (LLOQ) of 0.2 ng/mg for both ketamine and norketamine from just 10 mg of hair. researchgate.netnih.gov It showed minimal matrix effects for norketamine (+0.2% ion enhancement) and was successfully applied to forensic cases where norketamine concentrations ranged from 0.1 to 1.2 ng/mg. researchgate.netnih.gov Another study on hair samples from 28 ketamine abusers found norketamine concentrations ranging from 0.001 to 35.7 ng/mg. nih.govresearchgate.net

Dried Bloodstains (DBS): Dried bloodstains found at a crime scene can provide critical toxicological information. researchgate.net The stability of drugs in DBS is often higher than in liquid blood. researchgate.net A GC-MS method was developed to analyze ketamine and norketamine in DBS on various surfaces. researchgate.net Using Ketamine-d4 as the internal standard, the method could detect norketamine at levels as low as 8.7 ng/mL in stains prepared from as little as 5 to 50 µL of whole blood. researchgate.net Recent research has further established that various drugs, including ketamine, can remain stable in DBS for up to 60 days, with results showing high correlation to those from whole-blood analysis. nih.gov The development of these techniques for DBS analysis is a growing area in forensic science, offering significant advantages in criminal investigations. nih.govojp.gov

The table below presents findings from forensic analysis of ketamine and norketamine in hair samples.

ParameterKetamineNorketamine
Limit of Detection (LOD)0.1 ng/mg0.1 ng/mg
Lower Limit of Quantification (LLOQ)0.2 ng/mg0.2 ng/mg
Linearity Range0.1–10 ng/mg0.1–10 ng/mg
Recovery (at 50 ng/mg)86%88%
Matrix Effect-6.8% (suppression)+0.2% (enhancement)
Concentration in Forensic Cases0.2–5.7 ng/mg0.1–1.2 ng/mg

Data sourced from a study using molecularly imprinted solid-phase extraction and LC-MS/MS for hair analysis. researchgate.netnih.gov

Quality Assurance and Reference Standards in Norketamine D4 Research

Role as a Certified Reference Material (CRM)

Norketamine-d4 (hydrochloride) is available as a Certified Reference Material (CRM), a designation that signifies its high purity and well-characterized properties. caymanchem.commidlandsci.com As a CRM, it is intended for use as an internal standard in quantitative analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). cerilliant.comcaymanchem.com The use of a stable-labeled internal standard like Norketamine-d4 is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement of norketamine in biological matrices. cerilliant.com

PropertyDescription
Compound Norketamine-d4 (hydrochloride)
Type Certified Reference Material (CRM)
Primary Use Internal standard for the quantification of norketamine
Analytical Techniques GC-MS, LC-MS
Typical Formulation 100 µg/mL solution in methanol (B129727)

Compliance with International Standards (e.g., ISO/IEC 17025, ISO 17034)

The production and certification of Norketamine-d4 (hydrochloride) as a CRM adhere to stringent international quality standards to ensure its reliability and fitness for purpose. caymanchem.com Key among these are ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories") and ISO 17034 ("General requirements for the competence of reference material producers"). caymanchem.comlgcstandards.comcaymanchem.com

Compliance with ISO 17034 demonstrates that the manufacturer has a robust quality management system in place for the production of reference materials. lgcstandards.com This includes all aspects from the characterization of the material to the assignment of property values and the assessment of their uncertainties. caymanchem.com ISO/IEC 17025 compliance indicates that the testing and calibration laboratories involved in the certification process are technically competent and able to produce precise and accurate test and calibration data. caymanchem.comcaymanchem.com The adherence to these standards provides end-users with confidence in the quality and reliability of the Norketamine-d4 (hydrochloride) CRM. lgcstandards.com

StandardRelevance to Norketamine-d4 (hydrochloride) CRM
ISO 17034 Ensures the competence of the manufacturer in producing the reference material, covering all stages from production to certification. lgcstandards.comcaymanchem.com
ISO/IEC 17025 Guarantees the technical competence of the laboratories that perform the testing and calibration for the certification of the CRM. caymanchem.comcaymanchem.com

Importance of Metrologically Valid Procedures and Traceability

A fundamental characteristic of a CRM is that it has been characterized by metrologically valid procedures. caymanchem.com This means that the methods used to determine the certified property values (e.g., concentration) are well-defined, validated, and have a known uncertainty. caymanchem.com The use of such procedures is essential for establishing the metrological traceability of the certified value.

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For Norketamine-d4 (hydrochloride) CRMs, the certificate of analysis provides a statement of metrological traceability for the certified values. caymanchem.com This ensures that measurements made using this CRM are comparable and can be traced back to national or international measurement standards. This unbroken chain of comparisons provides the highest level of confidence in the accuracy and comparability of analytical results, which is critical for applications in forensic analysis, clinical toxicology, and urine drug testing. cerilliant.com

Q & A

Q. What analytical methods are recommended for verifying the isotopic purity of Norketamine-d4 (hydrochloride) in pharmacokinetic studies?

Isotopic purity is critical for accurate quantification in tracer studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to distinguish Norketamine-d4 from non-deuterated analogs. Validate the method using certified reference materials (CRMs) and ensure calibration curves account for potential isotopic interference . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR) can confirm deuterium incorporation at specific positions, as non-deuterated impurities will exhibit distinct proton signals .

Q. How should Norketamine-d4 (hydrochloride) be stored to maintain stability in long-term metabolic studies?

Store lyophilized Norketamine-d4 (hydrochloride) at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. For aqueous solutions, use phosphate-buffered saline (PBS) at pH 4.5–5.5 to minimize hydrolysis, and analyze stability via HPLC-UV at regular intervals (e.g., 0, 24, 48 hours) to detect degradation products .

Q. What are the key parameters for validating Norketamine-d4 (hydrochloride) as an internal standard in bioanalytical assays?

Validate specificity, linearity, accuracy, and precision per ICH M10 guidelines . Include matrix effects studies (e.g., plasma, urine) using spiked samples to assess ion suppression/enhancement in LC-MS/MS. Cross-validate with non-deuterated ketamine to ensure no interference in quantification .

Advanced Research Questions

Q. How can researchers address discrepancies in Norketamine-d4 (hydrochloride) metabolite recovery rates across in vitro and in vivo models?

Contradictions often arise from differences in enzyme activity (e.g., CYP3A4/CYP2B6 kinetics) or tissue distribution. Use compartmental pharmacokinetic modeling to reconcile data, incorporating parameters like hepatic extraction ratio and protein binding. Validate with parallel microdosing studies in animal models, comparing plasma and tissue metabolite profiles via high-resolution MS .

Q. What experimental design strategies minimize variability in Norketamine-d4 (hydrochloride) tracer studies for central nervous system (CNS) penetration assessments?

Employ factorial design to optimize variables such as dosing regimen, blood-brain barrier (BBB) permeability enhancers, and sampling timepoints. For example, a 23^3 factorial design could test dose (low/high), co-administration of a P-glycoprotein inhibitor (yes/no), and sampling intervals (0–120 minutes). Use ANOVA to identify significant interactions and reduce confounding variability .

Q. How do researchers resolve conflicting data on Norketamine-d4 (hydrochloride)’s role in NMDA receptor antagonism versus metabolite-mediated neurotoxicity?

Apply mechanistic toxicokinetic-pharmacodynamic (TK-PD) models to separate parent drug effects from metabolite contributions. For example, use in silico docking simulations to compare Norketamine-d4’s binding affinity to NMDA receptors against its primary metabolites (e.g., dehydronorketamine). Validate with ex vivo electrophysiology in brain slices, correlating receptor activity with metabolite concentrations quantified via LC-MS .

Q. What safety protocols are essential for handling Norketamine-d4 (hydrochloride) in electrophysiology experiments involving live neurons?

Follow OSHA HCS standards : Use fume hoods for powder handling, wear nitrile gloves, and employ closed-system transfer devices (CSTDs) for solutions. Decontaminate spills with 70% ethanol and cellulose-based absorbents. Monitor airborne particulates with real-time aerosol detectors, ensuring levels remain below 1 µg/m³ .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic profiles of Norketamine-d4 (hydrochloride) in multi-compartment models?

Use non-linear mixed-effects modeling (NONMEM) with Bayesian estimation to account for inter-subject variability. Compare Akaike Information Criterion (AIC) values to select optimal models (e.g., two-compartment vs. three-compartment). Report bootstrap confidence intervals for parameters like clearance (CL) and volume of distribution (Vd) .

Q. How should researchers document methodological limitations when using Norketamine-d4 (hydrochloride) in longitudinal neuroimaging studies?

Adhere to NIH preclinical reporting guidelines : Disclose batch-specific isotopic purity, stability under MRI conditions (e.g., magnetic field effects on deuterium), and potential signal overlap in 1H^1H-MRS. Include raw data repositories for metabolite concentration-time curves to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.